

Z-Ala-Pro-pNA Chromogenic Assay: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Z-Ala-pro-pna*

Cat. No.: *B1359151*

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This guide provides a comprehensive overview of the **Z-Ala-Pro-pNA** chromogenic assay for researchers, scientists, and drug development professionals. It details the assay's core principles, experimental protocols, and applications in enzyme kinetics and inhibitor screening, with a focus on prolyl endopeptidase.

Core Principles of the Z-Ala-Pro-pNA Assay

The **Z-Ala-Pro-pNA** ($\text{N}^{\alpha}\text{-Carbobenzoxy-L-alanyl-L-proline p-nitroanilide}$) assay is a widely used method for detecting and quantifying the activity of certain proteases, most notably prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). The principle of the assay is based on the enzymatic cleavage of the synthetic chromogenic substrate, **Z-Ala-Pro-pNA**.

The substrate consists of a dipeptide (Ala-Pro) linked to a p-nitroaniline (pNA) molecule. The N-terminus of the alanine is protected by a carbobenzoxy (Z) group. In the intact substrate, the pNA moiety is colorless. Upon enzymatic cleavage of the peptide bond between proline and p-nitroaniline, the yellow chromogen p-nitroaniline is released. The rate of pNA release is directly proportional to the enzyme activity and can be quantified by measuring the increase in absorbance at approximately 410 nm.

Quantitative Data: Enzyme Kinetics

The **Z-Ala-Pro-pNA** assay is frequently employed to determine the kinetic parameters of prolyl endopeptidase, such as the Michaelis constant (K_m) and the catalytic rate constant (k_{cat}).

These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Substrate	Enzyme Source	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
Z-Ala-Pro-pNA	Pyrococcus furiosus	150	4.1	2.7 x 10 ⁴	[1]
Z-Gly-Pro-pNA	Pyrococcus furiosus	500	4.5	0.9 x 10 ⁴	[1]
Z-Gly-Pro-MCA	Flavobacterium sp.	25	-	-	[2]
Z-Gly-Pro-2NNap	Flavobacterium sp.	140	-	-	[2]

Note: The kinetic parameters can vary depending on the enzyme source and experimental conditions such as pH, temperature, and buffer composition. The data from *Pyrococcus furiosus* was obtained at 85°C and pH 8.0.

Experimental Protocols

This section provides a detailed methodology for performing the **Z-Ala-Pro-pNA** chromogenic assay, adapted from protocols for similar substrates.

Reagents and Buffers

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA.
- Substrate Stock Solution: Prepare a 10 mM stock solution of **Z-Ala-Pro-pNA** in dimethyl sulfoxide (DMSO). Store at -20°C.
- Enzyme Solution: Purified or partially purified prolyl endopeptidase, diluted in assay buffer to the desired concentration.
- Stopping Reagent (Optional): 1 M Acetic Acid.

Assay Procedure

- Prepare the reaction mixture: In a 96-well microplate, add the following components in the specified order:
 - Assay Buffer
 - Enzyme solution
 - Substrate solution (to initiate the reaction) The final reaction volume is typically 100-200 μ L. A typical final substrate concentration is 100-200 μ M.
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).
- Measurement: Measure the absorbance at 410 nm at regular intervals (e.g., every minute for 10-30 minutes) using a microplate reader.
- Data Analysis:
 - Calculate the rate of reaction (Δ Abs/min) from the linear portion of the absorbance versus time curve.
 - Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ϵ of p-nitroaniline = 8,800 $M^{-1}cm^{-1}$ at 410 nm).

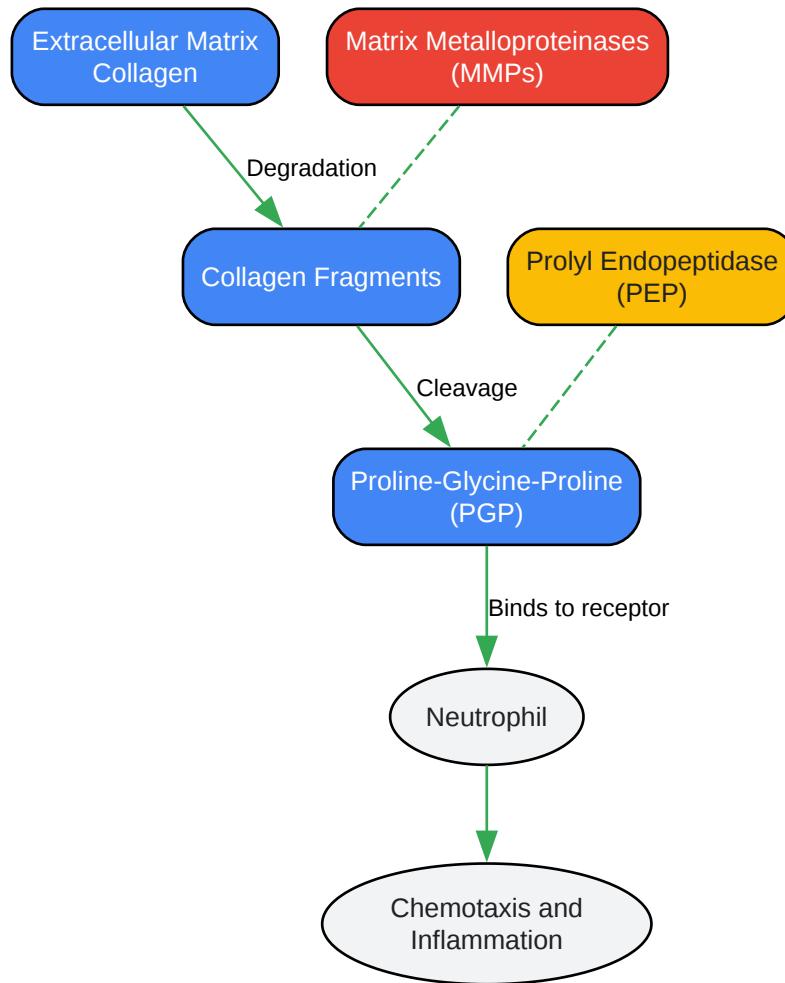
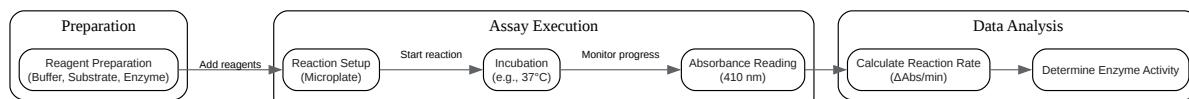
Protocol for Inhibitor Screening

- Prepare the inhibitor solutions: Dissolve the test compounds in DMSO to prepare stock solutions.
- Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the inhibitor in the assay buffer for a specified period (e.g., 15-30 minutes) at the assay temperature.
- Initiate the reaction: Add the **Z-Ala-Pro-pNA** substrate to start the reaction.

- Measure and analyze: Monitor the absorbance at 410 nm as described above. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

Experimental Workflow



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References

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